4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a dihydropyridine ring, a pyrimidine moiety, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the cyclization of an aldehyde, a β-keto ester, and ammonia in the presence of a catalyst . The pyrimidine moiety can be introduced via nucleophilic substitution reactions, while the benzene sulfonamide group is often added through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly being employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring and pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or pyrimidine moiety .
Scientific Research Applications
4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, pyrimidine-based molecules, and benzene sulfonamides. Examples include:
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Sulfamethoxazole: A benzene sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
What sets 4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N6O2S/c1-11-9-17(18(20,21)22,19(23,24)25)14(10-26)15(27)31(11)12-3-5-13(6-4-12)34(32,33)30-16-28-7-2-8-29-16/h2-9H,27H2,1H3,(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMPQIKNFBYVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)N)C#N)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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